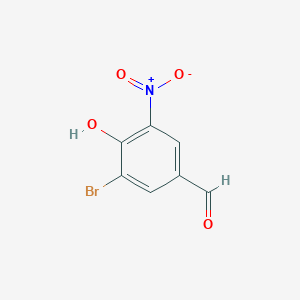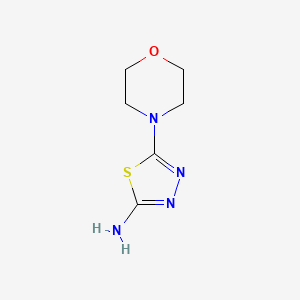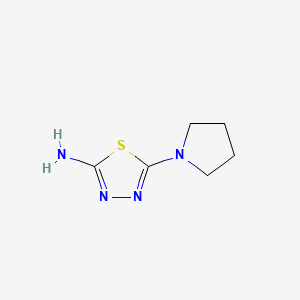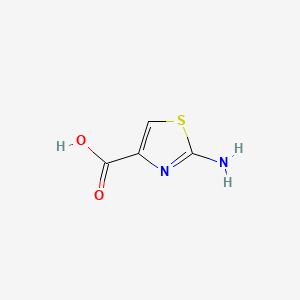
5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid often involves multi-step chemical processes, including reactions such as cyclization, condensation, and functional group transformations. For instance, the synthesis of pyrrolidine derivatives can be achieved through condensation reactions followed by cyclization, utilizing starting materials like aldehydes and amino acids in the presence of catalysts (Shahriari et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid and its derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-Vis, along with quantum mechanical studies. These methods provide insights into the compound's electronic structure, including HOMO and LUMO energies, and help in understanding the molecular electrostatic potential and intermolecular interactions (Devi et al., 2020).
Chemical Reactions and Properties
5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and other complex structures. Its reactivity can be explored through studies of its chemical transformations, such as cycloaddition reactions, which are essential for creating pharmacologically active molecules (Antonov et al., 2021).
Wissenschaftliche Forschungsanwendungen
Furanic platform molecules, such as furfural and 5-hydroxymethylfurfural (5-HMF), are known for their reactivity and are among the best-known substitutes for petroleum derivatives . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil .
Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact . The research on supports for newly designed nano-formulated catalysts is a quickly expanding field of R&D . Electrochemical oxidation of HMF is a very interesting option, particularly when coupled with a solar energy conversion unit or water splitting cell .
-
Pharmaceutical Research
- Pyrrolidine, a five-membered ring structure similar to the one in “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid”, is widely used in drug discovery . It’s a versatile scaffold for creating novel biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . This could potentially lead to the development of new drugs with different biological profiles .
-
Biocatalysis and Bioconversion
- Furan platform chemicals, like furfural and 5-hydroxymethylfurfural (5-HMF), are directly available from biomass . They are used in the synthesis of new fuels and polymer precursors . Biocatalytic and fermentative methods for the bioconversion of furans are being explored . This could potentially lead to processes of lower cost and low environmental impact .
-
Development of Industrial Chemicals
- Furan platform chemicals can undergo re-hydration, leading to the production of levulinic acid and formic acid . These are both of interest as industrial chemicals . More stable functional analogs of HMF, such as 5-halo-, 5-acyloxy and 5-alkoxy-methyl compounds, can be very useful when coupled to a suitable end-use application .
-
Synthesis of Polyesters
- 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a compound similar to “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid”, is an interleukin inhibitor and has applications as a monomer in the synthesis of polyesters . HMFCA synthesis has been studied as a by-product of FDCA synthesis, although there is an increasing interest in the literature in producing specifically this compound, principally using heterogeneous catalysts .
-
Inhibitor of Autotaxin Enzyme
- Pyroglutamic acid derivatives, including hydroxamic acid and boronic acid derivatives, have shown activity against the autotaxin enzyme in in vitro assays . The carboxylic acid derivative was the least active . This suggests that “5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid” could potentially be explored for similar applications.
-
Development of Clinically Active Drugs
- The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFACEUEFDPCDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355573 |
Source


|
| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |
CAS RN |
400750-49-4 |
Source


|
| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

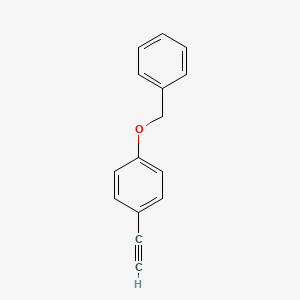
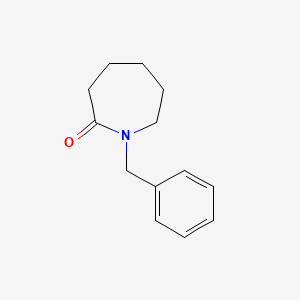

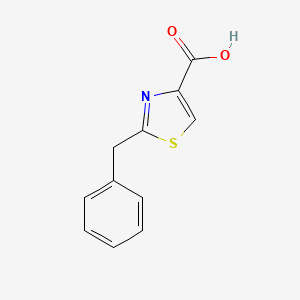
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

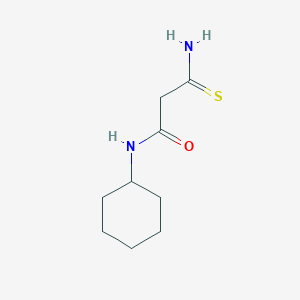
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
